2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-3-4-10(7-9(8)2)13(18)16-14-11(12(15)17)5-6-19-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQHTKSFCYSBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide, often involves multi-step reactions starting from simple precursors. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides, while substitution reactions can introduce functional groups like halides or alkyl groups onto the thiophene ring .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, studies have demonstrated that this compound can inhibit certain kinases involved in cell proliferation and survival, leading to reduced tumor growth.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.5 | Induction of apoptosis via caspase activation |
| NCI-H460 (Lung) | 3.0 | Disruption of microtubule dynamics |
| SF-268 (CNS) | 4.0 | Inhibition of cell cycle progression |
Anti-Tubercular Activity
The compound has also been investigated for its potential as an anti-tubercular agent. Its derivatives have shown promising activity against Mycobacterium tuberculosis, with some exhibiting better efficacy than traditional treatments like isoniazid. The mechanism involves inhibition of essential enzymes in the bacterial cell wall synthesis pathway.
Cannabinoid Receptor Agonism
This compound has been identified as a selective agonist for the cannabinoid receptor CB2. This selectivity is crucial for minimizing psychoactive side effects typically associated with cannabinoid receptor activation. It has demonstrated analgesic effects in models of neuropathic and inflammatory pain.
Table 2: Cannabinoid Receptor Interaction
| Receptor Type | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| CB1 | Not significant | Psychoactive effects |
| CB2 | High | Analgesia without psychoactivity |
Pharmacokinetics and Biochemical Properties
The pharmacokinetic profile of this compound is influenced by its solubility and stability, which are determined by the substituents on the thiophene core. Studies suggest that its lipophilicity enhances its bioavailability and ability to cross biological membranes effectively.
Case Study: Anticancer Evaluation
In a systematic evaluation involving various cancer cell lines, researchers found that derivatives of this compound exhibited varying degrees of antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin.
Case Study: Analgesic Effects
A study focusing on the analgesic properties highlighted that this compound significantly reduced pain responses in animal models through its action on the CB2 receptor without affecting CB1 receptors, thus avoiding psychoactive side effects.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets and pathways involved depend on the specific structure and substituents of the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethyl substituent (electron-donating) in the target compound contrasts with electron-withdrawing groups like cyano (in 2-cyanoacetamido derivatives) or methoxy (in dimethoxy analogs). These differences influence solubility, bioavailability, and receptor binding .
Antioxidant Activity
The 2-cyanoacetamido derivative (Compound 92a, ) demonstrated superior antioxidant activity (56.9% DPPH scavenging at 100 μM) compared to the target compound, which lacks a cyano group. The polar cyano and carboxamide groups enhance radical scavenging via hydrogen bonding and electron transfer mechanisms .
Antiviral Activity
The cycloheptathiophene analog (compound 31, ) showed inhibitory activity against HIV-1 RNase H (IC₅₀ = 2.4 μM), attributed to its extended hydrophobic scaffold. In contrast, the 3,4-dimethylbenzamido derivative’s simpler structure may limit steric compatibility with larger enzymatic pockets .
Kinase Inhibition
The dimethoxy analog (TCS 359, ) is a potent FLT-3 kinase inhibitor (IC₅₀ = 50 nM), where methoxy groups likely participate in hydrogen bonding with kinase active sites.
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(3,4-Dimethylbenzamido)thiophene-3-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a dimethylbenzamide group and a carboxamide moiety. The synthesis typically involves multi-step organic reactions that include acylation and condensation processes. The unique structure enhances its lipophilicity and binding affinity for biological targets, particularly cannabinoid receptors .
1. Cannabinoid Receptor Agonism
Research indicates that this compound acts as an agonist for the CB2 cannabinoid receptor. This selectivity is crucial as it minimizes psychoactive side effects commonly associated with CB1 receptor activation. Studies show that compounds similar to this one exhibit analgesic effects in models of neuropathic and inflammatory pain by selectively targeting the CB2 receptor .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : It binds selectively to the CB2 receptor, triggering downstream signaling pathways that mediate pain relief and anti-inflammatory responses.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.
Case Study: Analgesic Effects
In a study investigating the analgesic properties of thiophene derivatives, this compound was shown to significantly reduce pain responses in animal models of inflammation. The results indicated a dose-dependent relationship with maximum efficacy observed at moderate doses.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Cannabinoid Agonism | Selective binding to CB2 receptor |
| Analog A (e.g., N-(4-Methylphenyl)thiophene-2-carboxamide) | Lower Cannabinoid Activity | Less selective for cannabinoid receptors |
| Analog B (e.g., 5-Methylthiophene-2-carboxylic acid) | Limited Antimicrobial Activity | Inactive against targeted bacteria |
Q & A
Q. Table 1. Key Reaction Conditions for Amidation Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Base | Triethylamine | Neutralizes HCl, drives reaction |
| Temperature | 0–5°C (slow addition), then RT | Controls exotherm |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | Modification | IC₅₀ (μM) vs. M. tuberculosis | Reference |
|---|---|---|---|
| Parent | None | 2.4 ± 0.3 | |
| Derivative A | -CF₃ at benzamido | 1.8 ± 0.2 | |
| Derivative B | -SO₃H at thiophene | 5.1 ± 0.4* (reduced permeability) |
*Note: Lower IC₅₀ indicates higher potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
